1-(3-Chlorophenyl)piperidin-2-one
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Overview
Description
“1-(3-Chlorophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12ClNO. It has a molecular weight of 209.68 . This compound is typically stored in a dry room at room temperature .
Synthesis Analysis
There are several synthetic routes for compounds similar to “this compound”. For instance, the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation can afford the corresponding piperidine-substituted chalcone derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a phenyl ring at the 1-position. The phenyl ring carries a chlorine atom at the 3-position .
Scientific Research Applications
Crystal Structure and Molecular Geometry
- The molecular structure of related compounds, such as 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, reveals a rotated N-(p-chlorophenyl) substituent relative to the succinimide plane and a chair conformation for the piperidinyl ring (Igonin et al., 1993).
- A study on 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one used X-ray crystallography and density functional theory (DFT) for molecular geometry analysis, providing insights into the structural characteristics of related piperidine derivatives (Fatma et al., 2017).
Molecular Interactions and Reactivity
- The piperidine derivatives such as 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime demonstrate interesting intermolecular interactions like C—H⋯Cl and C—H⋯N hydrogen bonds, which are crucial for understanding molecular behavior and reactivity (Park et al., 2012).
Synthesis and Spectral Studies
- Research into the synthesis and characterization of compounds like 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one oxime offers insights into the synthetic pathways and spectral properties of related piperidine compounds (Ravichandran et al., 2010).
Computational Analysis and Chemical Properties
- A study on N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one and similar compounds utilized computational methods (DFT) to understand the molecular design and optoelectronic properties, providing a detailed understanding of the chemical properties and reactivity of these molecules (Doss et al., 2020).
Safety and Hazards
The safety data sheet for “1-(3-Chlorophenyl)piperidin-2-one” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if skin irritation or rash occurs or if eye irritation persists .
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)piperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCIOETXUFJTAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697952 |
Source
|
Record name | 1-(3-Chlorophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132573-12-7 |
Source
|
Record name | 1-(3-Chlorophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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